molecular formula C13H14N2 B11770302 (1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile CAS No. 5114-82-9

(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile

Cat. No.: B11770302
CAS No.: 5114-82-9
M. Wt: 198.26 g/mol
InChI Key: YHLXEOYWHMTKHQ-UHFFFAOYSA-N
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Description

(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile is an organic compound with the molecular formula C13H15N. It is a derivative of indoline, characterized by the presence of three methyl groups and an acetonitrile group attached to the indoline ring. This compound is known for its applications in various fields, including organic synthesis, dye production, and as an intermediate in the manufacture of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile typically involves the reaction of indoline derivatives with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction, where methyl and acetonitrile groups are introduced to the indoline ring. This reaction often requires the presence of a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with specific therapeutic effects.

    Industry: The compound is utilized in the production of dyes and pigments, contributing to the development of colorants with unique properties.

Mechanism of Action

The mechanism of action of (1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyl-2-methyleneindoline
  • 1,3,3-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2′-indole)
  • 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde

Uniqueness

(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetonitrile is unique due to its specific structural features, such as the presence of three methyl groups and an acetonitrile group. These features confer distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

5114-82-9

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(1,3,3-trimethylindol-2-ylidene)acetonitrile

InChI

InChI=1S/C13H14N2/c1-13(2)10-6-4-5-7-11(10)15(3)12(13)8-9-14/h4-8H,1-3H3

InChI Key

YHLXEOYWHMTKHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC#N)C)C

Origin of Product

United States

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